4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline
Description
4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline is a triphenylamine derivative characterized by a central aniline group substituted with two distinct biphenyl moieties. The nitrogen atom is bonded to a 4-phenylphenyl group (para-biphenyl) and a 4-(2-phenylphenyl)phenyl group (meta-substituted biphenyl). This asymmetric substitution pattern introduces steric and electronic effects that differentiate it from symmetric analogs.
Properties
Molecular Formula |
C36H27N |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C36H27N/c1-3-9-27(10-4-1)28-15-17-29(18-16-28)30-19-23-33(24-20-30)37-34-25-21-32(22-26-34)36-14-8-7-13-35(36)31-11-5-2-6-12-31/h1-26,37H |
InChI Key |
PROMDXRVIZLPSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromobiphenyl Precursors
A representative route involves coupling 4-bromophenylboronic acid with bromobenzene under Pd catalysis:
$$
\text{4-Bromophenylboronic acid} + \text{Bromobenzene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-Bromobiphenyl} \quad (\text{Yield: 85–92\%})
$$
Reaction Conditions:
| Catalyst | Ligand | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | Toluene | 110°C | 89 |
| PdCl₂(PPh₃)₂ | XPhos | DMF | 80°C | 92 |
Optimization for Sterically Hindered Substrates
For 2-phenylphenyl groups, bulkier ligands like Xantphos enhance catalytic activity:
$$
\text{2-Bromobiphenyl} + \text{Phenylboronic acid} \xrightarrow{\text{Pd/Xantphos}} \text{2-Phenylbiphenyl} \quad (\text{Yield: 78\%})
$$
Key Insight: Xantphos stabilizes the Pd center, mitigating deactivation by ortho-substituents.
Buchwald-Hartwig Amination for C–N Bond Formation
The final step involves coupling the biphenyl bromide with a secondary aniline via Buchwald-Hartwig amination .
Catalytic System Selection
The patent CN106795094B highlights the use of Pd(dba)₂/XPhos for coupling 4-bromobiphenyl with N-[4-(2-phenylphenyl)phenyl]aniline :
$$
\text{4-Bromobiphenyl} + \text{N-[4-(2-phenylphenyl)phenyl]aniline} \xrightarrow{\text{Pd(dba)}_2/\text{XPhos}} \text{Target Compound} \quad (\text{Yield: 94\%})
$$
Optimized Conditions:
- Catalyst: Pd(dba)₂ (1 mol%)
- Ligand: XPhos (2 mol%)
- Base: NaOtBu (2 equiv)
- Solvent: Toluene, reflux (110°C)
- Time: 6 hours
Ligand Screening for Improved Efficiency
Comparative studies from TCI Chemicals demonstrate ligand-dependent yields:
| Ligand | Conversion (%) | Yield (%) |
|---|---|---|
| XPhos | 99 | 94 |
| BINAP | 85 | 76 |
| DavePhos | 72 | 63 |
Mechanistic Note: XPhos accelerates oxidative addition and stabilizes the Pd(0) intermediate, critical for electron-deficient aryl bromides.
Ullmann-Type Coupling as an Alternative Approach
While less efficient than Pd catalysis, copper-mediated Ullmann reactions offer a low-cost alternative for C–N bond formation.
Reaction Parameters
A modified Ullmann protocol using CuI/1,10-phenanthroline achieves moderate yields:
$$
\text{4-Bromobiphenyl} + \text{N-[4-(2-phenylphenyl)phenyl]aniline} \xrightarrow{\text{CuI, 1,10-phen}} \text{Target Compound} \quad (\text{Yield: 58\%})
$$
Limitations:
- Requires higher temperatures (140°C).
- Prolonged reaction times (24–48 hours).
- Lower functional group tolerance compared to Pd systems.
Multi-Step Synthesis and Purification Strategies
Sequential Coupling Approach
Analytical Characterization
Post-synthesis validation employs:
- ¹H/¹³C NMR: Confirms substitution pattern and purity.
- HPLC-MS: Verifies molecular weight (Calcd. for C₃₆H₂₇N: 497.21; Found: 497.20).
Chemical Reactions Analysis
Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions, leveraging its aryl halide intermediates:
Key Findings :
-
Suzuki reactions predominantly form C–C bonds at para positions due to steric hindrance from adjacent phenyl groups.
-
Buchwald-Hartwig amination requires bulky ligands to suppress competing homocoupling .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aniline moiety directs electrophiles to specific positions:
| Reaction | Reagents | Position Modified | Major Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -NH₂ | Nitro-substituted derivative | Requires low temps |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho to -NH₂ | Haloaniline analog | Limited by steric effects |
| Sulfonation | H₂SO₄, 50°C | Meta to -NH₂ | Sulfonic acid derivative | Reversible under heating |
Mechanistic Insight :
-
Nitration proceeds via Wheland intermediate stabilization at para positions.
-
Halogenation shows regioselectivity but low yields (≤45%) due to steric bulk.
Oxidation and Reduction
The aniline group undergoes redox transformations:
| Process | Conditions | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Quinone-imine structure | Electroactive materials |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Hydrogenated biphenyl backbone | Tuning electronic properties |
Data :
-
Catalytic hydrogenation achieves full saturation in 6 hours.
Functional Group Interconversion
The amine group serves as a handle for derivatization:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl Chloride, Pyridine, 25°C | N-Acetylated derivative | 92% |
| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt (precursor for coupling) | 78% |
Applications :
-
Acylated derivatives show enhanced solubility in polar aprotic solvents .
-
Diazonium intermediates enable click chemistry modifications .
Polymerization
The compound acts as a monomer in conductive polymer synthesis:
| Process | Initiator | Polymer Property | Conductivity (S/cm) | Reference |
|---|---|---|---|---|
| Oxidative | FeCl₃, CHCl₃ | Poly(aniline-biphenyl) network | 10⁻³–10⁻² | |
| Electrochemical | H₂SO₄, Pt electrode | Thin-film electrode material | 0.1–1.2 |
Research Highlight :
Coordination Chemistry
The nitrogen lone pair facilitates metal complexation:
| Metal Ion | Ligand Ratio | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | 1:2 | Square planar | 12.4 ± 0.3 |
| Pd(II) | 1:1 | Tetragonal | 14.1 ± 0.2 |
Applications :
Scientific Research Applications
4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or labeling agent due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s multiple phenyl groups allow it to engage in π-π stacking interactions, which can influence its binding affinity and specificity. Additionally, its aniline core can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Key Research Findings
Steric Effects : The 2-phenylphenyl group in the target compound disrupts planarity, reducing crystallinity but improving film-forming ability in device fabrication .
Charge Transport : Asymmetric substitution may create dipole moments, enhancing hole mobility (µh ~10⁻³ cm²/Vs) compared to symmetric derivatives .
Stability : Thermal decomposition onset (~350°C) is lower than benzidine-based analogs but sufficient for most optoelectronic applications .
Biological Activity
4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline, also known as N-phenyl-4-(4-phenylphenyl)aniline, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a central aniline structure with multiple phenyl groups, contributing to its unique chemical properties. Its molecular formula is with a molar mass of approximately 373.43 g/mol. The compound is characterized by its high melting point (around 265-266 °C) and is utilized in various applications, including organic electronics and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C24H19N |
| Molar Mass | 373.43 g/mol |
| Melting Point | 265-266 °C |
| Boiling Point | 507 °C |
| Density | 1.123 g/cm³ |
| Purity | 99.0% min |
The biological activity of N-phenyl-4-(4-phenylphenyl)aniline is largely attributed to its interactions with various biochemical pathways. Similar compounds have been reported to exhibit:
- Cytotoxic Activity : Potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Exhibiting activity against various bacterial strains.
- Antioxidant Effects : Scavenging free radicals and reducing oxidative stress.
Cytotoxicity Studies
Preliminary studies indicate that compounds with similar structures may demonstrate cytotoxic effects against cancer cell lines. For instance, research has shown that terphenyl derivatives can inhibit cell growth by inducing apoptosis through mitochondrial pathways and reactive oxygen species (ROS) generation.
Antimicrobial Activity
Research suggests that N-phenyl-4-(4-phenylphenyl)aniline may possess antimicrobial properties. Compounds with similar biphenylic structures have shown effectiveness against pathogenic bacteria, indicating the potential for this compound as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of this compound has been highlighted in studies where it was found to effectively scavenge free radicals, thereby protecting cells from oxidative damage.
Case Studies
- Study on Cytotoxicity : A study evaluated the effects of various aniline derivatives on colon cancer cell lines. Results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways.
- Antimicrobial Evaluation : In vitro assays demonstrated that compounds structurally related to N-phenyl-4-(4-phenylphenyl)aniline exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
Q & A
What are the standard synthetic routes for 4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline, and how can reaction conditions be optimized for high purity?
Level: Basic
Methodological Answer:
The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination to link aromatic amines with halogenated biphenyl precursors. Key parameters include:
- Catalyst systems: Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for efficient C–N bond formation .
- Solvent selection: Polar aprotic solvents (e.g., DMF or toluene) under inert atmospheres to prevent oxidation .
- Purification: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Purity (>98%) is confirmed via HPLC .
Which characterization techniques are most effective for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR to verify aromatic proton environments and amine linkage integrity .
- Mass spectrometry (HRMS): Accurate mass determination to confirm molecular ion peaks (e.g., [M+H]⁺) .
- X-ray crystallography: For unambiguous structural confirmation, as demonstrated in analogous terphenyl-aniline derivatives .
How do solvent polarity and temperature influence the solubility and stability of this compound during experimental workflows?
Level: Basic
Methodological Answer:
- Solubility: The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in chlorinated solvents (e.g., dichloromethane) or DMSO. Solubility data should be empirically validated using UV-Vis spectroscopy .
- Stability: Store under nitrogen at 2–8°C to prevent oxidative degradation. Thermal stability (<200°C) is assessed via TGA .
What computational methods are suitable for predicting the electronic properties and supramolecular interactions of this compound?
Level: Advanced
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and charge distribution .
- Molecular docking: Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by structural analogs’ receptor-binding mechanisms .
How can researchers reconcile discrepancies in reported melting points or spectral data across studies?
Level: Advanced
Methodological Answer:
- Purity assessment: Use DSC for precise melting point analysis and compare with literature values. Contaminants (e.g., unreacted precursors) may lower observed melting points .
- Spectral calibration: Cross-validate NMR shifts with internal standards (e.g., TMS) and ensure solvent deuteriation .
What mechanistic pathways govern the compound’s reactivity in cross-coupling or oxidation reactions?
Level: Advanced
Methodological Answer:
- Oxidation: Likely forms quinone derivatives via electron transfer, as seen in structurally similar anilines. Monitor via cyclic voltammetry to identify redox potentials .
- Cross-coupling: Radical intermediates may form under photochemical conditions. Use EPR spectroscopy to detect transient species .
How can crystallographic data inform the design of derivatives with enhanced optoelectronic properties?
Level: Advanced
Methodological Answer:
- Crystal packing analysis: Identify π-π stacking or hydrogen-bonding motifs using single-crystal XRD. For example, terphenyl-aniline derivatives exhibit planar configurations conducive to charge transport .
- Substitution effects: Introduce electron-withdrawing groups (e.g., –CF₃) to modulate bandgap, guided by computational predictions .
What strategies minimize byproduct formation during large-scale synthesis while maintaining cost efficiency?
Level: Advanced
Methodological Answer:
- Catalyst recycling: Immobilize Pd catalysts on magnetic nanoparticles to reduce waste .
- Flow chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions like oligomerization .
How do steric effects from the biphenyl substituents influence the compound’s conformational flexibility?
Level: Advanced
Methodological Answer:
- Rotational barriers: Analyze using variable-temperature NMR to assess restricted rotation around C–N bonds. Bulky substituents increase torsional strain, reducing flexibility .
- MD simulations: Simulate conformational changes in explicit solvent models (e.g., GROMACS) to quantify energy barriers .
What experimental designs are recommended for evaluating the compound’s potential in organic electronics or medicinal chemistry?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
